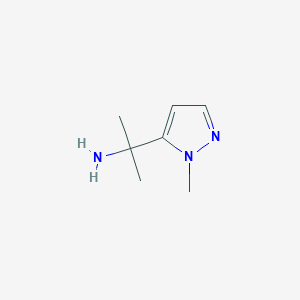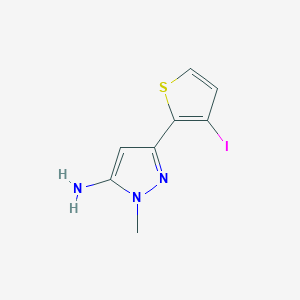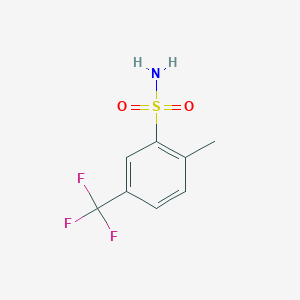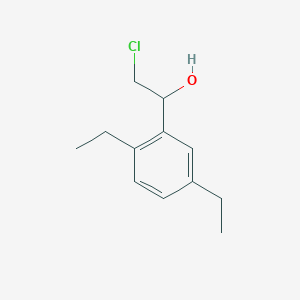![molecular formula C14H19NO2 B13270292 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13270292.png)
1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclobutane ring, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylacetonitrile with cyclobutanone in the presence of a reducing agent to form the intermediate compound. This intermediate is then subjected to hydrolysis and subsequent amination to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(2-methylphenyl)ethyl]cyclohexane-1-carboxylic acid
Uniqueness
1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[2-amino-1-(2-methylphenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c1-10-5-2-3-6-11(10)12(9-15)14(13(16)17)7-4-8-14/h2-3,5-6,12H,4,7-9,15H2,1H3,(H,16,17) |
InChI Key |
BFSOAOTZTOXCEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CN)C2(CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Cyclopropylmethyl)amino]pentan-1-ol](/img/structure/B13270212.png)
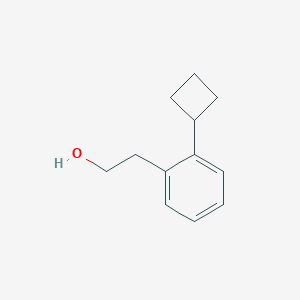

amine](/img/structure/B13270231.png)

![N-[(5-Bromothiophen-2-yl)methyl]-6-chloropyridin-3-amine](/img/structure/B13270237.png)

![1-{3-Azabicyclo[3.1.1]heptan-6-yl}piperidin-2-one](/img/structure/B13270248.png)
